1-Fluoro-4-isocyanato-2-methoxybenzene
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Overview
Description
1-Fluoro-4-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6FNO2 It is characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-4-isocyanato-2-methoxybenzene typically involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with phosgene. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The process involves the conversion of the nitro group to an isocyanate group through a series of steps, including reduction and subsequent reaction with phosgene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Fluoro-4-isocyanato-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy group, which activates the benzene ring towards electrophiles.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-4-isocyanato-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its isocyanate group allows for the formation of covalent bonds with biological molecules, making it useful in drug design.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may serve as a precursor for the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-isocyanato-2-methoxybenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to modify proteins and other biological molecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
1-Fluoro-4-isocyanato-2-methoxybenzene can be compared with other similar compounds, such as:
4-Fluoro-1-isocyanato-2-methoxybenzene: This compound has a similar structure but with different positions of the functional groups, leading to variations in reactivity and applications.
4-Fluorobenzyl isocyanate: Another related compound, which contains a benzyl group instead of a methoxy group, resulting in different chemical properties and uses.
Properties
IUPAC Name |
1-fluoro-4-isocyanato-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQVQIJEKXNCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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